molecular formula C24H16ClF3N2O2S B304131 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide

Cat. No. B304131
M. Wt: 488.9 g/mol
InChI Key: XZNMCZKIISQZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide, commonly known as 'CTA095,' is a compound that has gained significant attention in scientific research in recent years. This compound has shown potential in various fields, including neuroscience, cancer research, and drug discovery.

Mechanism of Action

CTA095 acts as a selective antagonist of the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes, including calcium signaling, oxidative stress, and apoptosis. By binding to the sigma-1 receptor, CTA095 can modulate these cellular processes and affect various physiological functions.
Biochemical and Physiological Effects:
CTA095 has been found to affect various biochemical and physiological functions. In neuroscience, CTA095 has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In cancer research, CTA095 has been found to induce apoptosis and inhibit the growth of various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the major advantages of CTA095 is its selectivity towards the sigma-1 receptor, which allows for specific modulation of cellular processes. However, the synthesis of CTA095 requires expertise in organic chemistry, which may limit its accessibility to researchers.

Future Directions

There are several future directions for research involving CTA095. In neuroscience, further studies are needed to determine the potential of CTA095 as a therapeutic agent for neurological disorders. In cancer research, further studies are needed to determine the potential of CTA095 as a chemotherapeutic agent. Additionally, further studies are needed to optimize the synthesis of CTA095 and improve its accessibility to researchers.

Synthesis Methods

The synthesis of CTA095 involves a multistep process that requires expertise in organic chemistry. The first step is the synthesis of 4,5-diphenyl-1,3-oxazole-2-thiol, which is then reacted with 2-chloro-5-(trifluoromethyl)benzoyl chloride to obtain the intermediate product. This intermediate is further reacted with N-(2-aminoethyl)acetamide hydrochloride to obtain the final product, CTA095.

Scientific Research Applications

CTA095 has shown potential in various scientific research fields. In neuroscience, CTA095 has been found to act as a selective antagonist of the sigma-1 receptor, which is involved in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. CTA095 has also shown potential in cancer research, as it has been found to inhibit the growth of various cancer cell lines.

properties

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide

Molecular Formula

C24H16ClF3N2O2S

Molecular Weight

488.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H16ClF3N2O2S/c25-18-12-11-17(24(26,27)28)13-19(18)29-20(31)14-33-23-30-21(15-7-3-1-4-8-15)22(32-23)16-9-5-2-6-10-16/h1-13H,14H2,(H,29,31)

InChI Key

XZNMCZKIISQZBJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=CC=C4

Origin of Product

United States

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